Monoacylglycerol Lipase (MAGL) Inhibitory Potency: Class-Level Benchmark Against the Most Potent Reported Benzimidazole-Pyrrolidinone Derivatives
No direct MAGL inhibition assay has been published specifically for CAS 912914-83-1. However, the benzimidazole-pyrrolidin-2-one scaffold has been extensively characterized in a head-to-head panel of 18 derivatives [1]. The most potent reported congener (compound 25, bearing a 4-methoxyphenyl substituent at the pyrrolidinone N-position instead of butyl) achieved an hMAGL IC50 of 9.4 nM with >5,300-fold selectivity over FAAH (IC50 >50 µM) [1]. Other highly active members exhibited IC50 values between 8.0 and 9.4 nM [1]. CAS 912914-83-1 differs from these leads at the N1-pyrrolidinone substituent (butyl vs. aryl), a position known to modulate both potency and selectivity [1]. The quantitative impact of the butyl/3-methylphenoxy combination on MAGL activity remains experimentally undetermined.
| Evidence Dimension | hMAGL inhibition (IC50) |
|---|---|
| Target Compound Data | Not available – no published assay for CAS 912914-83-1 |
| Comparator Or Baseline | Compound 25 (4-MeO-phenyl analog): IC50 = 9.4 nM; Compound 22 (4-Cl-phenyl analog): IC50 = 8.6 nM [1] |
| Quantified Difference | Cannot be calculated – target compound lacks experimental IC50; differential SAR impact of N-butyl vs. N-aryl substitution is qualitatively supported but not quantified for this specific compound. |
| Conditions | Human recombinant MAGL inhibition assay; fluorescent substrate; compounds 10–27 screened in parallel [1] |
Why This Matters
Establishes the benzimidazole-pyrrolidin-2-one scaffold as a validated nanomolar-potency MAGL pharmacophore and provides quantitative benchmarks against which CAS 912914-83-1 must be profiled before any procurement decision based on potency can be justified.
- [1] Altamimi, A.S.A., et al. Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chem. Biol. Drug Des. 2020, 96 (6), 1418–1432. View Source
